Nickel(2+) (1S)-N1,N2-dibenzylcyclohexane-1,2-diamine (1S,2S)-N1,N2-dibenzylcyclohexane-1,2-diamine dibromide
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Overview
Description
The compound (3as,3’as,7as)-1,1’,3,3’-tetrabenzyl-2,2-dibromo-3a,3’a,4,4’,5,5’,6,6’,7,7’,7a,7’a-dodecahydro-2,2’-spirobi[cyclohexa[d]1,3-diaza-2-nickelacyclopentane] is a complex organometallic compound featuring nickel as the central metal atom. This compound is characterized by its unique spirobi[cyclohexa] structure, which is stabilized by the presence of benzyl groups and bromine atoms. The compound’s intricate structure and the presence of nickel make it a subject of interest in various fields of scientific research, including catalysis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3as,3’as,7as)-1,1’,3,3’-tetrabenzyl-2,2-dibromo-3a,3’a,4,4’,5,5’,6,6’,7,7’,7a,7’a-dodecahydro-2,2’-spirobi[cyclohexa[d]1,3-diaza-2-nickelacyclopentane] typically involves the following steps:
Formation of the Nickelacyclopentane Core: The initial step involves the reaction of nickel(II) bromide with a suitable ligand to form the nickelacyclopentane core.
Introduction of Benzyl Groups: Benzyl groups are introduced through a nucleophilic substitution reaction, where benzyl halides react with the nickelacyclopentane core.
Spirobi[cyclohexa] Formation: The spirobi[cyclohexa] structure is formed through a series of cyclization reactions, facilitated by the presence of the nickel center.
Industrial Production Methods
Industrial production of this compound may involve the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient synthesis on a large scale.
Chemical Reactions Analysis
Types of Reactions
The compound (3as,3’as,7as)-1,1’,3,3’-tetrabenzyl-2,2-dibromo-3a,3’a,4,4’,5,5’,6,6’,7,7’,7a,7’a-dodecahydro-2,2’-spirobi[cyclohexa[d]1,3-diaza-2-nickelacyclopentane] undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the nickel center is oxidized to a higher oxidation state.
Reduction: Reduction reactions involve the reduction of the nickel center to a lower oxidation state.
Substitution: The benzyl and bromine groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as alkyl halides and organometallic compounds are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) or nickel(IV) complexes, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3as,3’as,7as)-1,1’,3,3’-tetrabenzyl-2,2-dibromo-3a,3’a,4,4’,5,5’,6,6’,7,7’,7a,7’a-dodecahydro-2,2’-spirobi[cyclohexa[d]1,3-diaza-2-nickelacyclopentane] is used as a catalyst in various organic transformations, including cross-coupling reactions and polymerization processes.
Biology
The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying metal-protein interactions and enzyme mimetics.
Medicine
In medicine, the compound is being explored for its potential use in drug delivery systems and as a therapeutic agent due to its ability to coordinate with various biomolecules.
Industry
Industrially, the compound is used in the production of advanced materials, such as metal-organic frameworks and nanomaterials, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (3as,3’as,7as)-1,1’,3,3’-tetrabenzyl-2,2-dibromo-3a,3’a,4,4’,5,5’,6,6’,7,7’,7a,7’a-dodecahydro-2,2’-spirobi[cyclohexa[d]1,3-diaza-2-nickelacyclopentane] involves the coordination of the nickel center with various substrates. The nickel center acts as a Lewis acid, facilitating the activation of substrates and promoting various chemical transformations. The spirobi[cyclohexa] structure provides a rigid framework that enhances the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- (3as,7as)-7-bromo-2,2,3a-trimethyl-3a,4,5,7a-tetrahydro-1,3-benzodioxole
- (3as,5ar,9as)-3,3a,4,5,5a,7,8,9-octahydro-6h-dicyclopenta[a,d]pentalen-6-one
- (3as,7ar)-3a,5,7a-trimethyl-1,3,3a,7a-tetrahydro-2-benzothiophene 2,2-dioxide
Uniqueness
The uniqueness of (3as,3’as,7as)-1,1’,3,3’-tetrabenzyl-2,2-dibromo-3a,3’a,4,4’,5,5’,6,6’,7,7’,7a,7’a-dodecahydro-2,2’-spirobi[cyclohexa[d]1,3-diaza-2-nickelacyclopentane] lies in its spirobi[cyclohexa] structure and the presence of multiple benzyl and bromine groups. These features provide enhanced stability and reactivity, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C40H52Br2N4Ni |
---|---|
Molecular Weight |
807.4 g/mol |
IUPAC Name |
(1S,2S)-1-N,2-N-dibenzylcyclohexane-1,2-diamine;(2S)-1-N,2-N-dibenzylcyclohexane-1,2-diamine;nickel(2+);dibromide |
InChI |
InChI=1S/2C20H26N2.2BrH.Ni/c2*1-3-9-17(10-4-1)15-21-19-13-7-8-14-20(19)22-16-18-11-5-2-6-12-18;;;/h2*1-6,9-12,19-22H,7-8,13-16H2;2*1H;/q;;;;+2/p-2/t19-,20?;19-,20-;;;/m00.../s1 |
InChI Key |
CENTUDXPINUWKT-BATKXJOTSA-L |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)NCC2=CC=CC=C2)NCC3=CC=CC=C3.C1CCC([C@H](C1)NCC2=CC=CC=C2)NCC3=CC=CC=C3.[Ni+2].[Br-].[Br-] |
Canonical SMILES |
C1CCC(C(C1)NCC2=CC=CC=C2)NCC3=CC=CC=C3.C1CCC(C(C1)NCC2=CC=CC=C2)NCC3=CC=CC=C3.[Ni+2].[Br-].[Br-] |
Origin of Product |
United States |
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